Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride
Description
Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a phenyl group and at position 3 with a pyrrolidinomethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Isoxazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The pyrrolidine ring in this compound may contribute to its pharmacokinetic profile by influencing lipophilicity and binding affinity to biological targets .
Properties
IUPAC Name |
5-phenyl-3-(pyrrolidin-1-ium-1-ylmethyl)-1,2-oxazole;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c1-2-6-12(7-3-1)14-10-13(15-17-14)11-16-8-4-5-9-16;/h1-3,6-7,10H,4-5,8-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJOOLXUTJFCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)CC2=NOC(=C2)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-25-4 | |
| Record name | Isoxazole, 5-phenyl-3-(1-pyrrolidinylmethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Nitrile oxides are often generated in situ from aldoximes or hydroximoyl chlorides.
Substitution Reactions: The phenyl group is introduced at the 5-position of the isoxazole ring through electrophilic aromatic substitution reactions.
Introduction of Pyrrolidinomethyl Group: The pyrrolidinomethyl group is added at the 3-position via nucleophilic substitution reactions, often using pyrrolidine and formaldehyde under basic conditions.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, isoxazoline derivatives, and various substituted isoxazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Therapeutic Applications
Isoxazole derivatives are known for their wide range of biological activities, making them valuable in drug development. The following are some notable therapeutic applications:
- Anti-inflammatory Agents : Compounds containing the isoxazole ring have been synthesized as inhibitors of leukotriene biosynthesis. For instance, certain isoxazole derivatives have shown potent inhibitory activity against cellular 5-Lipoxygenase, which is involved in inflammatory processes. These compounds may serve as potential treatments for inflammatory diseases such as rheumatoid arthritis and asthma .
- Analgesics : Isoxazole derivatives have been explored as ligands for nicotinic acetylcholine receptors (nAChRs), with some compounds exhibiting promising analgesic profiles. This is particularly relevant for conditions like neuropathic pain and other central nervous system disorders .
- Anticancer Activity : Several studies have reported the anticancer properties of isoxazole derivatives. For example, novel isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles were evaluated against various cancer cell lines (HeLa, MCF-7, NCI-H460) and demonstrated significant cytotoxicity comparable to standard chemotherapy agents . Additionally, compounds synthesized with 2-phenylbenzothiazole exhibited marked anticancer activity against MCF-7 and A549 cell lines .
Synthetic Methodologies
The synthesis of isoxazole derivatives has evolved significantly, with a focus on environmentally friendly methods:
- Multi-component Reactions (MCRs) : Recent advancements include the use of MCRs for synthesizing isoxazole derivatives from simple starting materials. These reactions are efficient and allow for the rapid assembly of complex structures while minimizing waste . For instance, a green synthesis approach using an agro-waste-derived catalyst achieved high yields of isoxazole derivatives while adhering to principles of green chemistry .
- Electrochemical Studies : Some synthesized isoxazoles have been subjected to electrochemical behavior studies. These investigations not only assess their potential as drug candidates but also explore their antioxidant properties .
Biological Activities
The biological activities of isoxazole derivatives extend beyond anticancer and anti-inflammatory properties:
- Antimicrobial Activity : Isoxazole compounds have demonstrated significant antibacterial and antifungal activities. For instance, certain derivatives were effective against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific substituents on the aromatic ring has been linked to enhanced antimicrobial efficacy .
- Antioxidant Properties : Some studies indicate that isoxazole derivatives possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Several case studies illustrate the successful application of isoxazole derivatives in various therapeutic contexts:
| Study Reference | Compound | Target Disease | Key Findings |
|---|---|---|---|
| Banoglu et al., 2016 | 4,5-diaryloisoxazol-3-carboxylic acids | Inflammatory diseases | Potent inhibitors of leukotriene biosynthesis with IC50 values around 0.24 µM |
| Peifer et al., 2009 | 3,4-diaryl isoxazoles | Rheumatoid arthritis | Dual inhibitors of p38α MAP kinase and CK1δ with high potency |
| Rajanarendar et al., 2015 | Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles | Cancer (HeLa, MCF-7) | Significant cytotoxicity comparable to cisplatin |
Mechanism of Action
The mechanism of action of Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The phenyl and pyrrolidinomethyl groups enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. 3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride This analog replaces the pyrrolidinomethyl group with a morpholinoethyl substituent. Both compounds share the phenyl-isoxazole scaffold and hydrochloride salt, but the morpholine derivative may exhibit distinct receptor selectivity due to its larger, more polar substituent .
2.1.2. 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
Though structurally distinct (oxadiazole vs. isoxazole), this compound shares the pyrrolidine moiety and hydrochloride salt. The oxadiazole ring’s higher electronegativity may enhance metabolic stability compared to isoxazole derivatives, impacting half-life in vivo .
Compared to the target compound, this analog’s methanamine group offers a different hydrogen-bonding profile, which could influence target binding .
Pharmacological Activity
- Antitumor Potential: Analogous compounds like 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid () exhibit antitumor activity, suggesting that the phenyl-pyrrolidine-isoxazole scaffold may share similar mechanisms, such as kinase inhibition or DNA intercalation .
- Enzyme Inhibition: Pyrrolidine-containing isoxazoles (e.g., fused pyrrolo[3,2-d]isoxazole derivatives) have shown inhibitory effects on acetylcholinesterase, a target in neurodegenerative diseases. The target compound’s pyrrolidinomethyl group may confer comparable activity .
Physicochemical Properties
The target compound’s logP suggests moderate lipophilicity, balancing membrane permeability and solubility. Its melting point aligns with stable crystalline forms typical of hydrochloride salts .
Stability and Formulation
Hydrochloride salts, as seen in donepezil hydrochloride (), improve stability under humid conditions. The target compound likely shares this trait, with degradation studies recommending storage at 2–8°C to prevent hydrolysis of the isoxazole ring .
Biological Activity
Isoxazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride , synthesizing findings from various studies.
Chemical Structure and Properties
Isoxazoles are five-membered heterocycles containing both nitrogen and oxygen. The specific compound discussed here features a phenyl group and a pyrrolidinomethyl substituent at the 5 and 3 positions, respectively. This structural configuration is significant for its biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of isoxazole derivatives. For instance, a study synthesized a series of 3,5-diaryl isoxazole derivatives and assessed their efficacy against prostate cancer cells (PC3) and non-tumorigenic cells (PNT1a). One compound demonstrated a high selectivity index comparable to standard chemotherapeutics like 5-fluorouracil (5-FU), indicating promising anticancer activity .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Selectivity Index | Target Cell Line |
|---|---|---|
| Compound 26 | Comparable to 5-FU | PC3 |
| Compound X | Low | PNT1a |
Antibacterial Activity
Isoxazole derivatives also exhibit antibacterial properties. A study highlighted the role of five-membered heterocycles in antibacterial drug design, emphasizing their interaction with essential bacterial enzymes. Compounds containing isoxazole rings showed significant activity against various bacterial strains, including drug-resistant variants .
Table 2: Antibacterial Efficacy of Isoxazole Derivatives
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 0.40 | HRV Serotypes |
| Compound B | 0.75 | MRSA |
The biological activity of isoxazole compounds often involves interaction with specific molecular targets. For example, docking simulations have been employed to elucidate the binding modes of these compounds to ribosomal proteins and other critical enzymes involved in cancer cell proliferation .
Case Studies
- Anticancer Evaluation : A study investigated the effects of various isoxazole derivatives on cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively while sparing normal cells .
- Antibacterial Studies : Another research focused on the structure-activity relationship (SAR) of substituted phenyl isoxazoles against human rhinovirus serotypes. The findings revealed that specific substitutions significantly enhanced antibacterial activity .
Q & A
Q. What synthetic methodologies are effective for preparing 5-phenyl-3-(pyrrolidinomethyl)isoxazole hydrochloride?
Answer: The synthesis typically involves a Claisen-Schmidt condensation followed by cyclization under acidic or basic conditions. For example, Fedotov & Hotsulia (2023) demonstrated the use of S-alkylation and heterocyclic ring closure for analogous isoxazole derivatives . A two-step protocol may include:
Formation of the isoxazole core : Reacting phenylacetylene derivatives with nitrile oxides.
Pyrrolidinomethylation : Introducing the pyrrolidinomethyl group via nucleophilic substitution or Mannich-type reactions.
Key Considerations :
- Purification via column chromatography or recrystallization (as in , where ethyl acetate yielded high-purity crystals) .
- Yield optimization by adjusting reaction time, temperature, and solvent polarity .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., phenyl and pyrrolidinomethyl groups). For instance, NIST data () highlights characteristic shifts for isoxazole protons (δ 6.5–8.5 ppm) and pyrrolidine protons (δ 1.5–3.0 ppm) .
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., reported C–N = 1.306 Å and N–O = 1.402 Å in the isoxazole ring) .
- IR Spectroscopy : Validates functional groups (e.g., C=N stretch at ~1600 cm) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Answer:
- Solubility Profiling : Use polar (water, DMSO) and nonpolar solvents (ethyl acetate) with UV-Vis or HPLC quantification. notes solubility variability in structurally similar compounds due to substituent effects .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. emphasizes the impact of hydrochloride salts on hygroscopicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of isoxazole derivatives?
Answer:
- Standardized Assays : Replicate antimicrobial or enzyme inhibition assays (e.g., ’s in vitro screening protocol) under controlled conditions (pH, temperature, inoculum size) .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. pyrrolidinomethyl groups) using molecular docking (as in ) .
- Data Normalization : Report activities as IC or MIC values relative to positive controls (e.g., ciprofloxacin for antimicrobial studies) .
Q. What strategies optimize reaction yields when introducing the pyrrolidinomethyl group to the isoxazole ring?
Answer:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve reactivity, as shown in ’s synthesis of isopropyl 3-phenylisoxazole (85% yield in dichloromethane) .
- Protecting Groups : Temporarily block reactive sites (e.g., NH in pyrrolidine) to prevent side reactions .
Q. How should researchers address contradictions in solubility data across studies?
Answer:
- Standardized Protocols : Adopt USP/Ph. Eur. guidelines for solubility measurements (e.g., shake-flask method at 25°C).
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms (e.g., ’s ethyl acetate recrystallization) .
- Ionic Strength Adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes (e.g., ’s use of MOE software) .
- ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity based on logP, polar surface area, and H-bond donors .
- Docking Studies : Map binding affinities to target enzymes (e.g., cytochrome P450 for metabolic stability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
